molecular formula C19H26N4O2 B2451044 N-(3-(1H-imidazol-1-yl)propyl)-4-(4-methoxypiperidin-1-yl)benzamide CAS No. 2034522-27-3

N-(3-(1H-imidazol-1-yl)propyl)-4-(4-methoxypiperidin-1-yl)benzamide

Cat. No. B2451044
CAS RN: 2034522-27-3
M. Wt: 342.443
InChI Key: ANVNOQGZVBXHJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-(1H-imidazol-1-yl)propyl)-4-(4-methoxypiperidin-1-yl)benzamide” is a compound with the molecular formula C19H26N4O2 and a molecular weight of 342.443. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

Imidazole, a key component of this compound, is known as 1,3-diazole. It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Kinase Inhibition and Anti-inflammatory Activity

Imidazole derivatives have been synthesized and evaluated for their potential in treating inflammation and pain, as well as for their kinase inhibition activity. Certain compounds demonstrated good anti-inflammatory and analgesic activities, as well as significant in vitro activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, specific compounds exhibited considerable inhibition against CDK-5 and CDK-1, indicating their potential therapeutic application in diseases where these kinases play a critical role (Sondhi et al., 2006).

Anticonvulsant Activity

Some omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives have shown promising anticonvulsant activity. The structure-activity relationship of these compounds revealed that specific substitutions on the phenyl ring significantly impact their efficacy against seizures induced by maximal electroshock (MES). This suggests that certain imidazole derivatives could be potential candidates for developing new anticonvulsant drugs (Aktürk et al., 2002).

Cardiac Electrophysiological Activity

Research on N-substituted imidazolylbenzamides or benzene-sulfonamides has identified compounds with significant cardiac electrophysiological activity. These substances have shown potency in vitro comparable to known selective class III agents, suggesting their utility in treating arrhythmias. The imidazol-1-yl moiety within these compounds appears to be an effective group for eliciting class III electrophysiological activity, pointing to a new avenue for developing heart rhythm management medications (Morgan et al., 1990).

Antimicrobial and Antioxidant Activities

Imidazole derivatives have also been identified with potential antimicrobial and antioxidant activities. A study focusing on benzamide and related compounds isolated from Streptomyces species highlighted their efficacy against various microbial strains and their antioxidant properties. These findings underscore the versatility of imidazole derivatives in developing new antimicrobial and antioxidant agents, which can be crucial for pharmaceutical applications (Yang et al., 2015).

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-(4-methoxypiperidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-25-18-7-12-23(13-8-18)17-5-3-16(4-6-17)19(24)21-9-2-11-22-14-10-20-15-22/h3-6,10,14-15,18H,2,7-9,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVNOQGZVBXHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-imidazol-1-yl)propyl)-4-(4-methoxypiperidin-1-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.